molecular formula C24H27N3O2 B3889907 N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine

Cat. No. B3889907
M. Wt: 389.5 g/mol
InChI Key: RPLVIZQEPMCPNQ-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamine, also known as MDMB-4en-PINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potential use as a research chemical. This compound is a derivative of the well-known synthetic cannabinoid, AB-PINACA, and has been shown to have high affinity for the CB1 and CB2 receptors in the brain.

Mechanism of Action

N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamineACA is believed to act as a full agonist at the CB1 and CB2 receptors, leading to the activation of downstream signaling pathways and the modulation of neurotransmitter release. This can result in a range of effects, including altered perception, mood, and cognition.
Biochemical and Physiological Effects:
Studies on the biochemical and physiological effects of N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamineACA have shown that it can cause a range of effects in the brain and body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. In addition, N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamineACA has been shown to have addictive potential, with some users reporting withdrawal symptoms after cessation of use.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamineACA has several advantages for use in laboratory experiments, including its high affinity for the CB1 and CB2 receptors and its ability to produce a range of effects in the brain and body. However, there are also several limitations to its use, including its potential for abuse and addiction, as well as the lack of information on its long-term effects.

Future Directions

There are several potential future directions for research on N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamineACA, including studies on its effects on different neurotransmitter systems, its potential therapeutic uses, and its potential for abuse and addiction. In addition, further research is needed to fully understand the long-term effects of this compound on the brain and body.

Scientific Research Applications

N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamineACA has been used in a variety of scientific research applications, including studies on the endocannabinoid system and the effects of synthetic cannabinoids on the brain. In vitro studies have shown that N-(2,3-dimethoxybenzylidene)-4-(1-naphthylmethyl)-1-piperazinamineACA has high affinity for the CB1 and CB2 receptors, suggesting that it may have similar effects to other synthetic cannabinoids.

properties

IUPAC Name

(E)-1-(2,3-dimethoxyphenyl)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-28-23-12-6-9-20(24(23)29-2)17-25-27-15-13-26(14-16-27)18-21-10-5-8-19-7-3-4-11-22(19)21/h3-12,17H,13-16,18H2,1-2H3/b25-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVIZQEPMCPNQ-KOEQRZSOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.